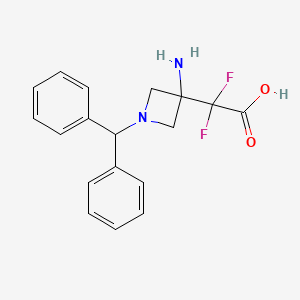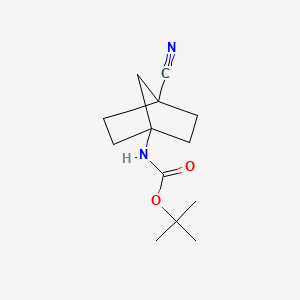![molecular formula C9H4F2N2O B12863421 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group and a nitrile group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) or mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. Microwave-assisted synthesis and catalyst-free methods have been explored to achieve high yields and short reaction times . These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like copper ferrite nanocomposites . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets . Additionally, the nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]imidazo[2,1-b]thiazoles: These compounds share a similar heterocyclic structure and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Benzoxazole Derivatives: Other benzoxazole derivatives, such as those with different substituents on the benzoxazole core, also display diverse biological activities and are used in various scientific applications.
Uniqueness: 7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .
Eigenschaften
Molekularformel |
C9H4F2N2O |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
7-(difluoromethyl)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H4F2N2O/c10-9(11)5-2-1-3-6-8(5)14-7(4-12)13-6/h1-3,9H |
InChI-Schlüssel |
OUEZAQOKNSLHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(O2)C#N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)

![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)




![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)
![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)

![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)

